N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Description
N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic pyridinecarboxamide derivative characterized by a 2,6-dichlorobenzyl group at the 1-position and an allyl-substituted carboxamide at the 3-position of the pyridine ring. The allyl group may influence pharmacokinetic properties such as metabolic stability and membrane permeability.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-6-oxo-N-prop-2-enylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2/c1-2-8-19-16(22)11-6-7-15(21)20(9-11)10-12-13(17)4-3-5-14(12)18/h2-7,9H,1,8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZJSFPSSOBTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-allyl-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's biological activity, supported by research findings and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 337.21 g/mol. The compound features a unique structure characterized by an allyl group and dichlorobenzyl moiety, which contributes to its diverse biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogenic microorganisms.
Case Study: Antimicrobial Efficacy
A study assessed the compound's effectiveness against common bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results suggest that the compound could be a promising candidate for the development of new antimicrobial agents due to its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study: Apoptotic Induction
In vitro studies conducted on HeLa cells demonstrated the following:
| Concentration (µM) | Cell Viability Reduction | Apoptosis Markers |
|---|---|---|
| >50 | Significant decrease | Increased expression of caspase-3 and PARP cleavage |
These findings indicate that the compound activates apoptotic pathways, suggesting its potential as an anticancer agent .
The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, contributing to its antimicrobial and anticancer effects. The exact pathways remain under investigation but are believed to involve oxidative stress and apoptosis induction mechanisms .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example:
Reaction :
Conditions :
Allyl Group Reactivity
The allyl substituent participates in electrophilic addition and oxidation:
Electrophilic Addition
Halogens or hydrogen halides add to the allyl double bond:
Reaction :
Conditions :
-
HCl (gaseous) in dichloromethane, 0–5°C.
Oxidation
The allyl group oxidizes to an epoxide or glycol using peracids or osmium tetroxide:
Reaction :
Conditions :
-
mCPBA (meta-chloroperbenzoic acid) in CHCl, 25°C.
Pyridine Ring Functionalization
The pyridine nucleus undergoes substitution at electron-deficient positions (C-2 and C-4):
Nucleophilic Aromatic Substitution
Reaction :
Conditions :
Reduction of the 6-Oxo Group
The ketone at position 6 is reduced to a secondary alcohol:
Reaction :
Conditions :
Dichlorobenzyl Substituent Reactivity
The 2,6-dichlorobenzyl group undergoes electrophilic substitution (e.g., sulfonation):
Reaction :
Conditions :
-
Fuming HSO, 100°C, 6 hours.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura coupling at halogenated positions (if functionalized):
Reaction :
Conditions :
-
Pd catalyst, KCO, DMF/HO, 80°C.
Mechanistic Insights
Comparison with Similar Compounds
Benzyl Substitution Patterns
- 2,6-Dichlorobenzyl vs. 3-Chlorobenzyl: The 2,6-dichlorobenzyl group (as in the target compound) is associated with higher lipophilicity and reactivity compared to monosubstituted benzyl groups like 3-chlorobenzyl . This enhances solubility in organic solvents but reduces aqueous solubility .
- 3,4-Dichlorobenzyl : In 5-bromo-1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, the 3,4-dichloro configuration may alter steric interactions in binding pockets compared to 2,6-dichloro analogs .
Functional Group Variations
Halogenation Effects
- Chlorine vs.
Q & A
Q. Discrepancies in reported IC50 values for dichlorobenzyl analogs: How should researchers reconcile these?
- Methodological Answer : Variability in IC50 (e.g., 1.31 mM vs. 1.48 mM) may stem from assay conditions (e.g., collagenase source, buffer pH). Normalize data using reference inhibitors (e.g., GM6001) and validate via orthogonal assays (e.g., fluorescence resonance energy transfer). Meta-analysis of docking energies (ΔG ≈ -6.5 kcal/mol) supports consistent binding trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
